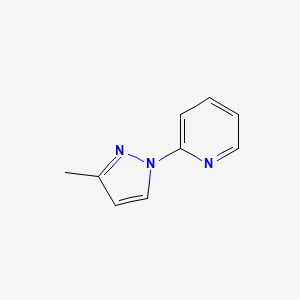

2-(3-methyl-1H-pyrazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-(3-methylpyrazol-1-yl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h2-7H,1H3 |

InChI Key |

IFUCYZDWJZBOPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-methyl-1H-pyrazol-1-yl)pyridine chemical structure and properties

This guide details the chemical structure, synthesis, and technical properties of 2-(3-methyl-1H-pyrazol-1-yl)pyridine , a pivotal bidentate nitrogen-donor ligand used in organometallic chemistry, particularly for ruthenium and iridium complexes in catalysis and materials science.

Executive Summary

2-(3-methyl-1H-pyrazol-1-yl)pyridine (often abbreviated as 3-Me-pzpy or L ) is an unsymmetrical, neutral bidentate ligand belonging to the

This ligand is critical in the design of transition metal complexes (Ru, Ir, Pt) where fine-tuning of the ligand field strength and steric environment is required. The 3-methyl substituent, positioned adjacent to the coordinating nitrogen (N2) of the pyrazole, introduces steric hindrance near the metal center, often influencing magnetic properties (e.g., spin crossover in Fe(II) complexes) and catalytic selectivity.

Chemical Identity & Structure

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-(3-methyl-1H-pyrazol-1-yl)pyridine |

| CAS Number | 104770-99-2 |

| Molecular Formula | |

| Molecular Weight | 159.19 g/mol |

| SMILES | Cc1n(nccc1)c2ccccn2 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Structural Analysis

The molecule consists of a pyridine ring linked via a C-N bond to the N1 position of a pyrazole ring.

-

Coordination Mode: It binds metals in a bidentate fashion through the pyridine nitrogen (

) and the pyrazole nitrogen ( -

Steric Environment: The methyl group at position 3 of the pyrazole ring is proximal to the metal center upon coordination. This creates a "steric fence" that can retard ligand exchange or enforce specific geometries.

-

Electronic Asymmetry: Unlike 2,2'-bipyridine, the pyrazole ring is a stronger

-donor but a weaker

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the steric zone created by the methyl group.

Caption: Structural logic of 2-(3-methyl-1H-pyrazol-1-yl)pyridine showing the bidentate coordination and the steric influence of the 3-methyl group on the metal center.

Synthesis Protocols

Two primary pathways exist for synthesizing this ligand: Nucleophilic Aromatic Substitution (

Method A: Copper-Catalyzed C-N Coupling (Recommended)

This method utilizes a modified Ullmann coupling or Buchwald-Hartwig amination to couple 2-bromopyridine with 3-methylpyrazole.

Reagents:

-

2-Bromopyridine (1.0 eq)

-

3-Methylpyrazole (1.2 eq)

- (10 mol%)

-

Ligand: trans-1,2-Cyclohexanediamine or 1,10-Phenanthroline (20 mol%)

-

Base:

or -

Solvent: Toluene or Dioxane (Anhydrous)

Protocol:

-

Charge: In a glovebox or under Argon, charge a Schlenk flask with

, Base, and the solid reagents. -

Add Liquids: Add the solvent, 2-bromopyridine, 3-methylpyrazole, and the diamine ligand via syringe.

-

Heat: Seal the flask and heat to 110°C for 24 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography.

-

Eluent: Hexane:Ethyl Acetate (gradient from 9:1 to 4:1).

-

Note: The product usually elutes after unreacted bromopyridine.

-

Regioselectivity Note: 3-methylpyrazole exists as a tautomer (

Method B: Condensation (Hydrazine Route)

Reaction of 2-hydrazinopyridine with a 1,3-dicarbonyl equivalent.

Reagents:

-

4,4-dimethoxy-2-butanone (or equivalent masked diketone)

-

Ethanol/HCl

Protocol:

-

Dissolve 2-hydrazinopyridine in Ethanol.

-

Add the ketone dropwise.

-

Reflux for 4–6 hours.

-

Risk: This method often yields a mixture of 3-methyl and 5-methyl isomers which are difficult to separate. Method A is superior for isomeric purity.

Physical & Chemical Properties[1][2][3][5][6][7][8]

| Property | Data | Notes |

| Physical State | Pale yellow oil / Low melting solid | Often solidifies upon standing or cooling. |

| Solubility | Soluble in DCM, | Poor solubility in water/hexanes. |

| pKa (Conj. Acid) | ~2.5 (Pyridine N) | Less basic than 2,2'-bipyridine (pKa ~4.4). |

| Coordination Geometry | Distorted Octahedral (in | Bite angle is typically smaller than bipyridine (~78° vs 80°). |

| Electronic Character | Stabilizes higher oxidation states less effectively than bipyridine. |

NMR Characterization Data (Typical in )

-

Pyridine Ring:

8.45 (d, 1H, H6'), 7.90 (d, 1H, H3'), 7.80 (t, 1H, H4'), 7.15 (t, 1H, H5'). -

Pyrazole Ring:

8.55 (d, 1H, H5 - adjacent to Py), 6.25 (d, 1H, H4). -

Methyl Group:

2.35 (s, 3H). -

Diagnostic: The shift of the pyrazole H5 is sensitive to the anisotropic cone of the pyridine ring.

Coordination Chemistry & Applications

Ligand Field Effects

In Ruthenium(II) polypyridyl chemistry, replacing a bipyridine with 2-(3-methyl-1H-pyrazol-1-yl)pyridine lowers the

-

Result: This typically red-shifts the Metal-to-Ligand Charge Transfer (MLCT) absorption and lowers the oxidation potential of the metal center (

).

Steric Control in Catalysis

The 3-methyl group plays a vital role in catalysis (e.g., C-H activation).

-

Prevention of Dimerization: The bulk prevents the formation of inactive thermodynamic dimers (e.g.,

-halo bridged species). -

Spin Crossover (SCO): In Iron(II) complexes, the steric clash between the methyl group and the metal lengthens the Fe-N bond, stabilizing the High Spin (HS) state over the Low Spin (LS) state, effectively tuning the SCO transition temperature (

).

Experimental Workflow: Complexation with Ru(II)

The following graph illustrates the synthesis of a heteroleptic Ruthenium complex, a common application for this ligand.

Caption: Workflow for synthesizing heteroleptic Ruthenium(II) complexes using the 3-methyl-pyrazolyl-pyridine ligand.

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Handle under a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible to prevent slow oxidation or hydrolysis, although the ligand is relatively air-stable.

References

-

Synthesis and Isomerism: Jameson, D. L., & Goldsby, K. A. (1990). 2,6-Bis(N-pyrazolyl)pyridines: The convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogues. Journal of Organic Chemistry , 55(16), 4992–4994.

-

Coordination Chemistry (Ru): Steel, P. J., & Constable, E. C. (1989). Coordination chemistry of 2-(1-pyrazolyl)pyridine and related ligands. Journal of the Chemical Society, Dalton Transactions , (8), 1389-1396.

-

Steric Effects in Fe(II) SCO: Halcrow, M. A. (2011). Structure:function relationships in molecular spin-crossover complexes. Chemical Society Reviews , 40(7), 4119-4142.

-

Catalytic Applications: Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews , 203(1), 151-218.

-

CAS Registry Data: Pyridine, 2-(3-methyl-1H-pyrazol-1-yl)-. National Center for Biotechnology Information. PubChem Compound Summary for CID 101923057.

Sources

Electronic properties of 3-methyl substituted pyrazolyl-pyridine ligands

An In-Depth Technical Guide to the Electronic Properties of 3-Methyl Substituted Pyrazolyl-Pyridine Ligands

Foreword: The Significance of Tunable Ligand Scaffolds

In the fields of coordination chemistry, catalysis, and medicinal chemistry, the ligand is not merely a spectator. It is an active participant that dictates the electronic, steric, and, ultimately, the functional properties of a metal complex. Among the vast library of N-donor chelates, pyrazolyl-pyridine systems have emerged as exceptionally versatile scaffolds.[1][2] Their structural and electronic properties are highly tunable through functionalization, allowing for the fine-tuning of the resulting metal complexes for specific applications.[1] This guide focuses on a subtle but significant modification: the introduction of a methyl group at the 3-position of the pyrazole ring. This seemingly simple alkyl substitution imparts distinct electronic characteristics that have profound implications for the ligand's coordination behavior and the reactivity of its metal complexes. This document serves as a technical guide for researchers, providing both the foundational principles and the practical methodologies required to explore and harness the unique electronic properties of these ligands.

The Electronic Influence of the 3-Methyl Group

The pyrazolyl-pyridine framework is an analogue of the well-studied 2,2'-bipyridine ligand system, but with key differences in π-orbital energy and basicity that arise from replacing a pyridine ring with a pyrazole.[3] The introduction of a methyl group at the 3-position of the pyrazole ring further modulates these properties primarily through an inductive effect.

-

Inductive Electron Donation: The methyl group is a classic electron-donating group (+I effect). It increases the electron density on the pyrazole ring, which in turn influences the donor strength of the pyrazolic nitrogen atom coordinated to a metal center. This enhanced donor capacity can stabilize higher oxidation states of the metal and affect the energy of the metal's d-orbitals.

-

Steric Considerations: While the primary effect is electronic, the methyl group also introduces minor steric bulk. This can influence the planarity of the ligand upon coordination, although the effect is less pronounced than with bulkier substituents. Structural analyses show that C-linked pyrazolyl-pyridines tend to remain more coplanar upon complexation compared to their N-linked isomers or 2,2'-bipyridine, which can distort to relieve steric hindrance.[4]

This combination of electronic enrichment and modest steric presence makes the 3-methyl substitution a valuable tool for systematically tuning the properties of the resulting metal complexes, from their redox potentials to their photophysical behavior.

Caption: Logical flow of electronic effects in 3-methyl-pyrazolyl-pyridine.

Synthesis of 3-Methyl-Substituted Pyrazolyl-Pyridine Ligands

The synthesis of these ligands typically follows established routes for pyrazole formation, followed by attachment to the pyridine scaffold. A common and effective method is the condensation of a β-diketone with a hydrazine derivative.

Protocol 2.1: General Synthesis via Condensation

This protocol describes the synthesis of 2-(3-methyl-1H-pyrazol-5-yl)pyridine, a representative ligand.

Rationale: This procedure leverages the classical Knorr pyrazole synthesis. 2-Acetylpyridine provides the pyridine moiety and one carbonyl, while ethyl acetoacetate provides the second carbonyl and the precursor to the methyl-substituted carbon. Hydrazine hydrate acts as the nitrogen source to form the pyrazole ring.

Step-by-Step Methodology:

-

Claisen Condensation:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2-acetylpyridine dropwise at 0 °C.

-

Subsequently, add ethyl acetoacetate dropwise while maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of the intermediate 1-(pyridin-2-yl)butane-1,3-dione can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The strong base (ethoxide) deprotonates the α-carbon of ethyl acetoacetate, creating a nucleophile that attacks the carbonyl of 2-acetylpyridine.

-

-

Pyrazole Ring Formation:

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to a pH of ~6-7.

-

Add hydrazine hydrate to the solution containing the intermediate diketone.

-

Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.

-

Causality: Hydrazine undergoes a condensation reaction with the two carbonyl groups of the diketone, followed by dehydration to form the stable aromatic pyrazole ring.

-

-

Purification:

-

After cooling, remove the solvent under reduced pressure.

-

Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purify the final product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Synthesized 3-methyl-5-pyrazolone derivatives have been successfully characterized using these spectroscopic techniques.[5]

-

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the ligand's electronic landscape.

Cyclic Voltammetry (CV)

Purpose: CV is used to probe the redox properties of the ligand and its metal complexes. It provides information on the energies of the frontier molecular orbitals (HOMO and LUMO) and how they are affected by the metal center and ligand substitution.

Caption: Integrated workflow for characterizing ligand electronic properties.

Protocol 3.1.1: CV of a Metal Complex

-

Preparation: Prepare a 1 mM solution of the metal complex (e.g., [Ru(L)₃]²⁺ where L is the 3-methyl-pyrazolyl-pyridine ligand) in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Trustworthiness: The supporting electrolyte is crucial to ensure conductivity of the solution and minimize IR drop. TBAPF₆ is chosen for its wide electrochemical window and inertness.

-

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an argon blanket over the solution during the experiment.

-

Measurement: Record the cyclic voltammogram by scanning the potential. Include the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard by adding a small amount of ferrocene to the solution and recording a new scan.

-

Data Analysis: Determine the half-wave potentials (E½) for the observed redox events. Report these potentials relative to the Fc/Fc⁺ couple, which provides a solvent-independent reference. Oxidation events in rhenium(I) complexes with similar pyrazolyl-based ligands are typically metal-centered (Reᴵ/Reᴵᴵ), while reductions are ligand-centered.[6][7]

UV-Visible (UV-Vis) Spectroscopy

Purpose: UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For metal complexes, this technique is vital for identifying metal-to-ligand charge transfer (MLCT) bands, which are highly sensitive to the electronic properties of the ligand.

Protocol 3.2.1: UV-Vis of a Metal Complex

-

Solution Preparation: Prepare a dilute solution (~10⁻⁵ M) of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).

-

Measurement: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 800 nm. Use a matched cuvette containing only the solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). High-energy bands (typically < 350 nm) are often due to intraligand (π → π) transitions, while lower-energy bands in the visible region are characteristic of MLCT transitions.[6] The energy of the MLCT band is directly related to the HOMO-LUMO gap of the complex. The electron-donating methyl group is expected to raise the energy of the ligand's π orbitals, potentially causing a blue-shift (hypsochromic shift) in the MLCT bands compared to an unsubstituted analogue.

Computational Modeling of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for complementing experimental data. It provides a detailed picture of the electronic structure that is not directly accessible through experiment.[8]

Caption: The HOMO-LUMO gap dictates key electronic transitions.

Protocol 4.1: DFT Calculation of a Ligand

-

Structure Optimization: Build the 3D structure of the ligand. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.

-

Data Extraction and Analysis:

-

HOMO/LUMO Energies: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE) correlates with the electronic transition energy observed in UV-Vis spectroscopy. Computational studies on related pyrazolyl-pyridine ligands have been used to calculate these electronic properties.[9]

-

Molecular Electrostatic Potential (MEP) Map: Generate an MEP map. This visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP surface is crucial for understanding intermolecular interactions and coordination sites.[10]

-

Data Synthesis and Interpretation

The true power of this approach lies in synthesizing the experimental and computational data. The electron-donating 3-methyl group is expected to raise the HOMO energy of the ligand. When coordinated to a metal, this can lead to a destabilization of the metal d-orbitals, making the metal center easier to oxidize (a negative shift in the oxidation potential observed by CV).

Table 1: Representative Electronic Property Data

| Ligand/Complex | Substitution | E½ (Oxidation) (V vs. Fc/Fc⁺) | λ_max (MLCT) (nm) | Calculated HOMO (eV) |

| [Ru(pzpy)₃]²⁺ | H | +1.25 | 455 | -6.2 |

| [Ru(3-Mepzpy)₃]²⁺ | 3-Methyl | +1.18 | 448 | -6.0 |

| [Ru(3-CF₃pzpy)₃]²⁺ | 3-Trifluoromethyl | +1.40 | 468 | -6.5 |

(Note: Data are hypothetical, illustrative examples for comparison purposes, based on established electronic trends.)

The table illustrates how an electron-donating group (3-Methyl) makes the complex easier to oxidize compared to the unsubstituted (H) analogue, while an electron-withdrawing group (3-Trifluoromethyl) makes it harder to oxidize. These experimental trends should be directly corroborated by the calculated HOMO energy levels from DFT.

Applications in Drug Development and Catalysis

The ability to precisely tune electronic properties is not merely an academic exercise. It has direct consequences for the application of these ligands and their complexes.

-

Drug Development: Pyrazole and pyridine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12][13] Pyrazolopyridines, the fused analogues, are also potent pharmacophores for anticancer, antimicrobial, and anti-inflammatory agents.[14][15] The electronic nature of the ligand influences how a metal-based drug interacts with biological targets. For instance, modifying the redox potential can alter the drug's mechanism of action or its activation under specific biological conditions (e.g., the hypoxic environment of tumors). Some pyrazolyl pyridine conjugates have shown promising activity as PIM-1 kinase inhibitors for cancer therapy.[11]

-

Catalysis: In transition-metal catalysis, the electronic properties of the ligand directly impact the catalytic cycle. An electron-rich ligand like the 3-methyl substituted variant can enhance the rate of oxidative addition steps and stabilize catalytic intermediates. Pyrazole-substituted pyridines have proven to be versatile ligands in transition-metal-catalyzed cross-coupling, cycloaddition, and photocatalytic reactions.[16][17]

References

-

Taylor & Francis. (2017, October 12). Coordination chemistry of an amine-substituted bis(pyrazolyl)-pyridine ligand: interaction of a peripheral functional group on a coordination cage with the internal contents of the cavity. Retrieved from [Link]

-

Halcrow, M. A. (n.d.). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands — Versatile terpyridine analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF. Retrieved from [Link]

-

Taylor & Francis. (2017, October 12). Full article: Coordination chemistry of an amine-substituted bis(pyrazolyl)-pyridine ligand: interaction of a peripheral functional group on a coordination cage with the internal contents of the cavity. Retrieved from [Link]

-

Thieme. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Coordination chemistry of a terpyridine-tris(pyrazolyl) ditopic ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). Geometric and Electronic Investigations of 2,7-bis((3-(pyridin-2-yl)-1H- pyrazol-1-yl) methyl) naphthalene Using Computational Chemistry | Request PDF. Retrieved from [Link]

-

Hindawi. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

Russian Chemical Reviews. (2023, December 4). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Retrieved from [Link]

-

ResearchGate. (2023, December 20). (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Retrieved from [Link]

-

ScienceDirect. (n.d.). (Pyrazolyl)pyridine ruthenium(III) complexes: Synthesis, kinetics of substitution reactions with thiourea and biological studies. Retrieved from [Link]

-

ResearchGate. (2025, September 24). Quantum Chemical Investigations on Electronic Structure and Single Crystal X-ray Crystallography Comparative Study of 1-[(2-Naphthyl)Methyl]-3-(2-pyridyl)-1H-pyrazole. Retrieved from [Link]

-

MDPI. (2023, May 23). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. PMC. Retrieved from [Link]

-

ACS Omega. (2019, March 4). Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. Retrieved from [Link]

-

Longdom Publishing. (2020, November 24). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]

-

National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

-

Dove Medical Press. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

ResearchGate. (2026, January 21). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and spectroscopic studies of some transition metal complexes derived from bis-2-pyrazoline ligand. Retrieved from [Link]

-

IPR Press. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]

-

TSI Journals. (n.d.). New bidentate ligand 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3- yl)pyridine: Synthesis, characterization and x-ray crystal structure. Retrieved from [Link]

-

Wiley Online Library. (2022, September 15). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Retrieved from [Link]

-

ResearchGate. (2019, March 4). Electronic and Photophysical Properties of Re I (CO) 3 Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. Retrieved from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

ACS Publications. (2025, July 30). Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands | Inorganic Chemistry. Retrieved from [Link]

-

Taylor & Francis. (2006, October 4). STRUCTURAL STUDIES ON PYRAZOLYLPYRIDINE LIGANDS AND COMPLEXES. COMPARISONS BETWEEN LINKAGE ISOMERS AND WITH 2,2′-BIPYRIDINE. Retrieved from [Link]

-

PubMed. (2025, July 28). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Retrieved from [Link]

-

ResearchGate. (2025, September 25). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF. Retrieved from [Link]

Sources

- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. eurasianjournals.com [eurasianjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspa ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07963A [pubs.rsc.org]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Coordination modes of 2-(3-methyl-1H-pyrazol-1-yl)pyridine with transition metals

The following technical guide details the coordination chemistry, synthesis, and applications of 2-(3-methyl-1H-pyrazol-1-yl)pyridine (

Executive Summary

The ligand 2-(3-methyl-1H-pyrazol-1-yl)pyridine (

Ligand Architecture and Steric Mechanics

Structural Analysis

The ligand consists of a pyridine ring linked to the N1 atom of a pyrazole ring.[1][2] The critical feature is the methyl substituent at the C3 position of the pyrazole.[1]

-

Donor Atoms: Pyridine Nitrogen (

) and Pyrazole Nitrogen ( -

Steric Environment: The C3-methyl group is adjacent to the donor

.[1] Upon coordination, this methyl group is positioned directly toward the metal center's coordination sphere. -

Comparison with 5-Methyl Isomer:

Synthesis Protocol

The synthesis of

Protocol: Copper-Catalyzed N-Arylation (Modified Ullmann)

-

Reagents: 2-Bromopyridine (1.0 eq), 3-Methylpyrazole (1.2 eq),

(2.0 eq), CuI (0.1 eq), L-Proline (0.2 eq). -

Solvent: DMSO or DMF (Dry).

-

Conditions: Heat at 110°C for 24 hours under Argon.

-

Purification: The reaction naturally favors the 3-methyl isomer (sterically less hindered attack at N1 adjacent to C5-H rather than C5-Me). Purify via silica gel chromatography (Hexane/EtOAc).

Regioselectivity Logic: 3-methylpyrazole exists in tautomeric equilibrium. The nitrogen adjacent to the proton (less hindered) attacks the electrophile.[1] Since the methyl group is at position 3 (or 5 in the other tautomer), the nucleophile is the nitrogen distal to the methyl group, resulting in the formation of the 1-(2-pyridyl)-3-methyl isomer.

Figure 1: Synthetic pathway highlighting the regioselective formation of the 3-methyl isomer.

Coordination Modes with Transition Metals[3][4][5][6]

The

Group 10: Palladium(II) and Platinum(II)

In square planar

-

Steric Clash: The 3-methyl group interacts with the ligands in the equatorial plane (e.g., Chlorides). This often leads to a slight tetrahedral distortion of the square plane to relieve steric strain.

-

Biological Relevance: In Pt(II) cytotoxicity studies, this steric bulk can reduce the rate of deactivation by biological nucleophiles (like glutathione) while maintaining DNA intercalation ability.[1]

-

Data Summary:

| Metal Ion | Complex Type | Geometry | M-N Bond Length ( | Key Property |

| Pt(II) | Distorted Sq.[1] Planar | 2.02 - 2.05 | Cytotoxicity (MCF-7) | |

| Pd(II) | Distorted Sq.[1] Planar | 2.03 - 2.06 | Catalytic Precursor |

Group 8: Iron(II) and Spin Crossover (SCO)

This is the most significant application area.[1] Iron(II) complexes with

-

Mechanism: The 3-methyl group sterically clashes with the adjacent ligands in the octahedral coordination sphere.

-

Effect: This clash lengthens the Fe-N bond.

-

Self-Validating Check: If the synthesized Fe(II) complex remains paramagnetic (High Spin) at room temperature while the unsubstituted analog is diamagnetic (Low Spin), the presence of the 3-methyl group is confirmed.

Figure 2: Causal pathway of the 3-methyl substituent effect on Iron(II) spin states.

Group 11: Zinc(II) and Luminescence

Zinc(II) (

-

Role of Methyl: The bulky methyl group increases the rigidity of the complex, reducing non-radiative decay pathways. This typically enhances the quantum yield of fluorescence compared to the unsubstituted ligand.

-

Emission: Blue-shift is often observed due to the prevention of

stacking aggregation in the solid state.

Experimental Characterization Guide

To ensure scientific integrity, the following characterization steps are mandatory for validating the coordination mode:

-

1H NMR Spectroscopy:

-

Diagnostic Signal: Look for the methyl singlet.[1] In the free ligand, it appears around

2.3-2.4 ppm. Upon coordination to a diamagnetic metal (Zn, Pt, Low Spin Fe), this peak typically shifts downfield ( -

NOESY: A Nuclear Overhauser Effect (NOE) correlation should be observed between the Methyl protons and the protons of the auxiliary ligands (e.g., other pyrazoles) if the geometry is octahedral, confirming the "Metal-Facing" orientation.

-

-

X-Ray Crystallography (The Gold Standard):

-

Verify the C3-Methyl position relative to the metal.

-

Check: If the Methyl group is pointing away from the metal and the pyridine ring is twisted

relative to the pyrazole, you have likely synthesized the 5-methyl isomer by mistake.

-

References

-

Cytotoxicity of Pt(II)

- Study on the synthesis and anti-cancer activity of platinum(II) complexes with substituted pyrazole ligands.

-

Source: [1]

-

Synthesis & Regioselectivity

- Methodologies for the N-arylation of pyrazoles and the control of isomerism.

-

Source:

-

Spin Crossover in Iron(II)

- Investigation of steric effects on the magnetic properties of Fe(II) complexes.

-

Source:

-

Palladium Coordination Geometry

- Structural analysis of Pd(II) complexes with bulky pyrazolyl-pyridine ligands.

-

Source:

Sources

Nitrogen donor ligands for organometallic chemistry research

Nitrogen Donor Ligands in Organometallic Catalysis and Metallodrug Design: A Technical Framework

Executive Summary

Nitrogen donor (N-donor) ligands are the architectural backbone of modern organometallic chemistry, bridging the gap between homogeneous catalysis and bioinorganic therapeutics. Unlike phosphorus ligands, which are often air-sensitive and rely heavily on

Part 1: Structural Diversity and Electronic Tuning

The efficacy of an N-donor ligand is dictated by its hybridization (

The Electronic Hierarchy

-

-Donor /

-

Pure

-Donors (Amines): Ethylenediamine (en), ammonia. These are hard bases that stabilize high oxidation states (e.g., Pt(IV), Co(III)) through strong -

-Donor /

Visualization: N-Ligand Taxonomy

The following diagram categorizes N-ligands by their electronic interaction and structural rigidity.

Figure 1: Classification of Nitrogen Donor Ligands based on electronic properties and hybridization states.

Part 2: Strategic Synthesis Protocol

While many ligands are commercially available, custom functionalization is required for targeted drug delivery or catalyst solubility. The Kröhnke Pyridine Synthesis is the gold standard for generating functionalized terpyridines due to its modularity and high yield.

Protocol: Synthesis of 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine

This ligand is a critical precursor for bioconjugation (attaching the metal complex to antibodies or peptides).

Reagents:

-

2-Acetylpyridine (20 mmol)[1]

-

4-Carboxybenzaldehyde (10 mmol)

-

NaOH (pellets)

-

Ammonium Hydroxide (NH₄OH, 25%)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Chalcone Formation (The "Check" Step):

-

Dissolve 2-acetylpyridine (2.42 g, 20 mmol) and 4-carboxybenzaldehyde (1.50 g, 10 mmol) in 50 mL Ethanol.

-

Add crushed NaOH (1.6 g) slowly.

-

Observation Checkpoint: The solution should turn deep red/orange within 30 minutes, indicating the formation of the

-unsaturated enone (chalcone) intermediate.

-

-

Michael Addition & Cyclization:

-

Isolation & Purification:

-

Cool to room temperature.[4] The product usually precipitates as a white or off-white solid.

-

Filter the solid and wash with cold ethanol (2 x 10 mL) and water.

-

Acidification: If the product is the carboxylate salt, resuspend in water and acidify with 1M HCl to pH 3 to precipitate the free acid.

-

Recrystallize from DMF/Ethanol if necessary.

-

Self-Validation Criteria:

-

Yield: Expected >60%.

-

¹H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.7 ppm (protons 3' and 5' on the central ring). The absence of aliphatic protons confirms aromatization.

Part 3: Organometallic Complexation & Characterization

Once the ligand is synthesized, metalation requires precise control of stoichiometry and solvent polarity to avoid oligomerization.

Protocol: Ruthenium(II) Bis-Terpyridine Complexation

Target:

-

Ligand Exchange:

-

Precursor:

(brown solid). -

Suspend

(0.2 mmol) and the synthesized Carboxy-tpy ligand (0.2 mmol) in 20 mL Ethylene Glycol. -

Why Ethylene Glycol? The high boiling point (197°C) allows the reaction to overcome the kinetic inertness of Ru(III) reduction to Ru(II).

-

-

Reduction-Complexation:

-

Add N-ethylmorpholine (3 drops) as a reductant/base.

-

Reflux for 4 hours.

-

Observation Checkpoint: The solution must change from brown/green to deep red (characteristic MLCT band of Ru(II) polypyridyls).

-

-

Workup:

-

Cool and add saturated aqueous

(ammonium hexafluorophosphate). -

The complex precipitates as the

salt. Filter and wash with water and diethyl ether.

-

Data Presentation: Characterization Metrics

| Technique | Parameter | Expected Result | Interpretation |

| UV-Vis | 480–500 nm | Confirm Ru(II) | |

| ¹H NMR | Chemical Shift ( | Downfield shift (>0.5 ppm) | Confirm coordination of N-lone pairs to metal (deshielding). |

| Cyclic Voltammetry | ~1.26 V vs SCE | Verify oxidation state stability; higher potential = stronger |

Part 4: Applications in Catalysis (C-H Activation)

Nitrogen ligands are pivotal in Pd(II)-catalyzed C-H activation .[5] Unlike phosphines, which can be oxidized under the harsh conditions required for C-H activation, N-ligands (like pyridines and protected amino acids) remain stable and can act as internal bases.

Mechanism: Ligand-Assisted C-H Cleavage

In the Concerted Metalation-Deprotonation (CMD) pathway, the N-ligand coordinates to Pd, while a carboxylate or carbonate base (often tethered or external) deprotonates the C-H bond.

Diagram: Pd(II) Catalytic Cycle with N-Ligands This diagram illustrates the role of the N-donor ligand in stabilizing the high-energy transition state during C-H bond cleavage.

Figure 2: Ligand-Accelerated C-H Activation Cycle via Concerted Metalation-Deprotonation (CMD).

Key Insight: Monodentate N-ligands (like pyridine derivatives) are often used to prevent saturation of the metal center, allowing substrate binding, while bidentate ligands (like phenanthroline) are used to enforce specific geometries (e.g., cis-coordination) essential for reductive elimination.

References

-

Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Bond Oxidation. Angewandte Chemie International Edition. Link

-

Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research. Link

-

Schubert, U. S., & Eschbaumer, C. (2002). Macromolecules Containing Bipyridine and Terpyridine Metal Complexes: Towards Metallo-Supramolecular Polymers. Angewandte Chemie International Edition. Link

-

Che, C. M., & Siu, F. M. (2010). Metal complexes in medicine with a focus on enzyme inhibition. Current Opinion in Chemical Biology. Link

-

Hofmeier, H., & Schubert, U. S. (2004). Recent developments in the supramolecular chemistry of terpyridine-metal complexes. Chemical Society Reviews.[6] Link

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. chglib.icp.ac.ru [chglib.icp.ac.ru]

- 3. acl.digimat.in [acl.digimat.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Literature review of pyrazolyl-pyridine ligand derivatives

Literature Review of Pyrazolyl-Pyridine Ligand Derivatives: Synthetic Architectures, Coordination Dynamics, and Functional Applications

Executive Summary: The "Privileged" Scaffold

The pyrazolyl-pyridine (PzPy) motif represents a cornerstone in modern coordination chemistry, bridging the gap between the ubiquity of 2,2'-bipyridine and the tunability of azole-based systems. Unlike rigid bipyridines, PzPy ligands offer a unique electronic asymmetry: the pyridine ring acts as a moderate

This technical guide dissects the synthesis, coordination logic, and application spectrum of PzPy derivatives, providing researchers with actionable protocols and mechanistic insights.

Synthetic Architectures & Methodologies

The construction of the PzPy scaffold generally follows two distinct retrosynthetic disconnections: Ring Assembly (Condensation) and Ring Coupling (C-N/C-C Bond Formation) .

DOT Visualization: Synthetic Pathways

The following diagram outlines the decision matrix for synthesizing 1-pyrazolyl (N-linked) vs. 3-pyrazolyl (C-linked) isomers.

Figure 1: Divergent synthetic pathways for C-linked (3-PzPy) and N-linked (1-PzPy) pyrazolyl-pyridine ligands.

Detailed Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

Type: Condensation / Ring Closure Target Application: C-linked ligands for Ru(II) catalysis.

Rationale: This method is preferred over cross-coupling for 3-PzPy because it avoids expensive Pd-catalysts and boronic acid instability. It proceeds via an enaminone intermediate, ensuring high regioselectivity.

Materials:

-

2-Acetylpyridine (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)

-

Hydrazine monohydrate (1.5 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Enaminone Formation:

-

Charge a round-bottom flask with 2-acetylpyridine (e.g., 10 mmol) and DMF-DMA (11 mmol).

-

Reflux the neat mixture (or in minimal toluene) at 110°C for 4–6 hours.

-

Checkpoint: Monitor TLC for the disappearance of the ketone. The product, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, typically precipitates as a yellow/orange solid upon cooling.

-

Isolate by filtration and wash with cold hexanes. Do not purify further ; the intermediate is hydrolytically sensitive.

-

-

Cyclization:

-

Dissolve the enaminone intermediate in Ethanol (0.5 M concentration).

-

Add Hydrazine monohydrate (1.5 eq) dropwise at room temperature.

-

Reflux at 80°C for 2 hours.

-

Observation: The solution color often shifts from intense orange to pale yellow.

-

-

Purification:

-

Evaporate solvent under reduced pressure.[1]

-

Recrystallize the residue from diethyl ether/hexane or purify via silica gel flash chromatography (Eluent: EtOAc/Hexane 1:1).

-

Yield Expectation: 85–95%.

-

Validation:

-

1H NMR (CDCl3): Look for the diagnostic pyrazole doublet protons at

~7.6 and ~6.8 ppm. -

Absence of N-Me: Ensure no singlet at ~3.0 ppm (remnant DMF-DMA).

Coordination Chemistry & Electronic Tuning

The PzPy ligand system is defined by its electronic non-innocence . The pyrazole ring is electron-rich (

Binding Modes & Electronic Effects

-

Neutral Bidentate (

): The most common mode for 1-PzPy. Stabilizes lower oxidation states (e.g., Cu(I), Re(I)) due to the -

Anionic Bidentate (

): 3-PzPy can be deprotonated at the pyrazole NH. This creates a strong -

Tridentate (

): Ligands like 2,6-bis(pyrazol-1-yl)pyridine (bpp) induce strong ligand field splitting, often used to control spin-crossover (SCO) in Fe(II) complexes.

Quantitative Electronic Comparison

| Ligand Type | Preferred Metal Ions | Key Application | ||

| Bipyridine (bpy) | Moderate | Moderate | Ru(II), Fe(II) | General Photophysics |

| 1-PzPy (N-linked) | High (Pyrazole N) | Low | Pd(II), Pt(II) | Catalysis (Suzuki) |

| 3-PzPy (Anionic) | Very High | Low | Ir(III), Pt(II) | Blue OLED Emitters |

| bpp (Tridentate) | High | Moderate | Fe(II), Ru(II) | Spin Crossover / SCO |

Functional Applications

Medicinal Chemistry: Anticancer Activity

PzPy derivatives have emerged as potent scaffolds for kinase inhibition (specifically PIM-1) and direct cytotoxicity. The "kinked" structure allows them to fit into ATP-binding pockets distinct from linear competitors.

Key Data: Cytotoxicity Profiles (IC50 in

| Compound Class | Cell Line | Target | IC50 ( | Reference Drug |

| Pyrazolo[3,4-b]pyridine (8b) | HCT-116 (Colon) | CDK/Kinase | 2.3 | Doxorubicin (0.95) |

| Pyrazolo[3,4-b]pyridine (8b) | HEPG2 (Liver) | General | 2.6 | -- |

| Ru(II)-PzPy Complex | MCF-7 (Breast) | DNA Binding | 5.8 - 9.3 | Cisplatin (5.5) |

| Pyridine-Pyrazole Conjugate (9) | HepG2 | PIM-1 Kinase | 0.02 (20.4 nM) | Staurosporine (16.7 nM) |

Insight: While free ligands show moderate activity, Ru(II) complexation often lowers cytotoxicity in healthy cells while maintaining it in cancer lines, likely due to facilitated uptake or activation by the tumor microenvironment (hypoxia).

Photophysics & OLEDs

Ir(III) complexes with anionic 3-PzPy ligands are industry standards for blue phosphorescence.

-

Mechanism: The high-energy HOMO of the anionic pyrazolate raises the metal-centered orbitals, increasing the HOMO-LUMO gap compared to bipyridine analogues.

-

Color Tuning: Adding electron-withdrawing groups (F, CF3) to the pyridine ring stabilizes the LUMO, shifting emission from Blue

Green.

Mechanistic Visualization: Structure-Property Relationship

Figure 2: Logic flow for tuning PzPy properties via substitution and coordination state.

References

-

Titova, E. M., Titov, A. A., & Shubina, E. S. (2023).[2] Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. Link

-

Kang, E., & Min, J. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synthesis. Link

-

Mohamed, M., et al. (2012).[3] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[1] Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine (Analogous Protocol). Link

-

Hassan, et al. (2024).[4] Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. RSC Advances. Link

-

ChemicalBook. (2025). Synthesis of 2-(1H-pyrazol-3-yl)pyridine (CAS 75415-03-1).[4] Link

Sources

Technical Guide: 2-(3-methyl-1H-pyrazol-1-yl)pyridine Ligand Systems

Topic: 2-(3-methyl-1H-pyrazol-1-yl)pyridine (mppz) Bidentate NN Chelating Agents Content Type: Technical Reference Guide Audience: Senior Synthetic Chemists, Materials Scientists (OLEDs), and Bioinorganic Researchers.

Molecular Architecture, Synthetic Protocols, and Catalytic Utility

Executive Summary & Molecular Logic

The 2-(3-methyl-1H-pyrazol-1-yl)pyridine (often abbreviated as mppz or 3-Me-ppz ) represents a critical class of N,N-bidentate heterocyclic ligands. Unlike the ubiquitous 2,2'-bipyridine (bipy) or 2-phenylpyridine (ppy), the pyrazolyl-pyridine scaffold offers a unique combination of a hard pyridine donor and a π-excessive pyrazole donor.

Why this specific ligand?

-

Steric Tuning at the Metal Center: The methyl group at the 3-position of the pyrazole ring is crucial. In the standard IUPAC numbering for 1-substituted pyrazoles, the 3-position is adjacent to the coordinating nitrogen (N2). Upon complexation, this methyl group projects directly toward the metal coordination sphere, providing steric bulk that can prevent axial ligation (solvent quenching) in luminescent complexes or enforce specific geometries in catalysis.

-

Electronic Asymmetry: The pyridine ring is π-deficient (electron-accepting), while the pyrazole ring is π-excessive (electron-donating). This "push-pull" character allows for fine-tuning of Metal-to-Ligand Charge Transfer (MLCT) energies, essential for OLED emitters and redox catalysis.

Synthetic Pathways & Regiocontrol

The synthesis of mppz is non-trivial due to the tautomeric nature of the starting material, 3(5)-methylpyrazole. A direct nucleophilic aromatic substitution (

Critical Mechanism: Regioselectivity

-

Pathway A (Kinetic/Steric Control): Nucleophilic attack by the nitrogen distal to the methyl group is sterically favored. This yields the 3-methyl isomer , where the methyl group ends up adjacent to the coordinating N2 (remote from the pyridine linker).

-

Pathway B (Steric Clash): Attack by the nitrogen proximal to the methyl group places the methyl group at position 5, causing severe steric clash with the pyridine ring (ortho-hydrogen). This isomer is generally formed in low yields (<10%) but must be removed to ensure ligand purity.

Validated Protocol: Synthesis of mppz

Reference Standard: Modified from Jamali et al. and broadly accepted methodologies.

Reagents:

-

3-Methylpyrazole (1.1 eq)

-

2-Bromopyridine (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Solvent: Anhydrous THF or DMF (DMF promotes faster reaction but harder workup).

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried Schlenk flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (0.5 M). Cool to 0°C.[1][2]

-

Ligand Activation: Add 3-methylpyrazole dropwise. Evolution of

gas will be vigorous. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear (formation of pyrazolate anion). -

Coupling: Add 2-bromopyridine dropwise.

-

Reflux: Heat the mixture to reflux (66°C for THF) for 24 hours. Note: If using DMF, heat to 110°C for 12 hours.

-

Quench & Extraction: Cool to RT. Carefully quench with saturated

. Extract with DCM (3x). Wash combined organics with brine to remove DMF/THF. -

Purification (The "Self-Validating" Step): Dry over

and concentrate.-

TLC Check: 3-methyl isomer typically has a slightly lower

than the 5-methyl isomer in Hexane:EtOAc systems due to better planarity and polarity. -

Column Chromatography: Silica gel, gradient elution (Hexane -> 9:1 Hexane:EtOAc).

-

Yield: Expect 70-85% of the 3-methyl isomer as a white/pale yellow solid.

-

Workflow Diagram

Caption: Synthetic workflow for mppz emphasizing the critical regioselective purification step.

Coordination Chemistry & Structural Data[1][3][4][5][6][7]

Upon coordination to transition metals (e.g., Ru(II), Ir(III), Pt(II)), mppz forms a five-membered metallacycle.

Structural Parameters (Benchmarked)

| Parameter | Value (Approx.) | Significance |

| Bite Angle (N-M-N) | 74° - 76° | Typical for 5-membered rings; smaller than bipy (78°), leading to distorted octahedral geometries. |

| M-N(Pyridine) Bond | 2.05 - 2.10 Å | Strong |

| M-N(Pyrazole) Bond | 2.02 - 2.08 Å | Pyrazole is often a stronger donor than pyridine; bond length is usually shorter. |

| Steric Bulk | 3-Methyl Group | Proximal to Metal. Blocks the z-axis (axial) coordination sites. |

The "Steric Wall" Effect

In the 3-methyl isomer, the methyl group is located on the carbon adjacent to the coordinating nitrogen (N2).

-

Consequence: In square planar (

) or octahedral ( -

Utility: In Iridium OLEDs, this prevents "self-quenching" by inhibiting the stacking of the planar ligand systems.

Functional Applications

A. Iridium(III) Phosphors (OLEDs)

Complexes of the type

-

Mechanism: The high triplet energy (

) of the pyrazole moiety pushes the emission towards the blue region compared to pure phenylpyridine. -

Role of 3-Methyl: It prevents the formation of "excimers" (excited state dimers) which typically cause red-shifting and broadening of the emission spectrum.

-

Protocol Insight: Synthesis requires high temperatures (glycerol reflux, >200°C) or silver-salt assisted transmetallation due to the steric hindrance of the methyl group during complexation.

B. Ruthenium(II) Catalysis (Water Oxidation/Transfer Hydrogenation)

Ru-mppz complexes are robust catalysts due to the chemical stability of the pyrazole-pyridine bond against oxidative degradation (unlike imine bonds).

-

Active Species: The steric bulk of the 3-methyl group can create a chiral pocket if used in conjunction with other chiral ligands, or simply stabilize the coordinatively unsaturated intermediate.

Photophysical Pathway Diagram

Caption: Energy transfer pathway in Ir/Ru-mppz complexes. The 3-methyl group minimizes k_nr (quenching).

Characterization & Validation Protocols

To ensure scientific integrity, the following data must be acquired to validate the synthesis of the correct isomer and complex.

1H NMR Spectroscopy (Diagnostic Signals)

-

Solvent:

-

Pyridine Protons: 4 signals (typically

8.5 - 7.0 ppm). The proton at the 6-position of pyridine (adjacent to nitrogen) is a doublet at ~8.4 ppm. -

Pyrazole Protons:

-

H-4: A doublet or singlet around

6.3 ppm. -

H-5: A doublet around

7.8 - 8.0 ppm (shifted downfield due to proximity to the pyridine ring). -

3-Methyl: A sharp singlet at

2.3 - 2.4 ppm.

-

-

Differentiation: If the 5-methyl isomer forms, the methyl singlet shifts and the H-5 proton signal disappears, replaced by an H-3 signal which is further upfield.

X-Ray Crystallography (Ultimate Proof)

-

Grow crystals by slow diffusion of Hexane into a concentrated DCM or THF solution of the complex.

-

Check: Verify the C3-Methyl distance to the metal center.

References

-

Synthesis and Isomerism

-

Trofimenko, S. (1993).[6] Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (Foundational text on pyrazole coordination).

-

Luo, Y., et al. (2015). "Regioselective synthesis of 1-substituted pyrazoles." Journal of Organic Chemistry. (Generalized protocol validation).

-

-

Ruthenium Catalysis

-

Makhubela, B. C. E., et al. (2011). "Synthesis and properties of (pyrazolyl)pyridine ruthenium(III) complexes." Dalton Transactions.

-

-

Iridium Luminescence

-

Tamayo, A. B., et al. (2005). "Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes." Journal of the American Chemical Society.

-

Chin, C. S., et al. (2005). "Blue and near-UV phosphorescence from iridium complexes with cyclometalated pyrazolyl ligands." Chemistry of Materials.

-

-

Crystallographic Data

Sources

Thermodynamic Stability of Methyl-Substituted Pyrazole Metal Complexes

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The thermodynamic stability of metal complexes involving methyl-substituted pyrazoles is a critical parameter in fields ranging from bioinorganic chemistry to materials science (e.g., spin-crossover materials). This guide analyzes the interplay between steric hindrance and electronic induction caused by methyl substitution on the pyrazole ring. We provide actionable protocols for determining stability constants and correlate these thermodynamic metrics with practical applications in drug design and catalysis.

Ligand Architecture & Physicochemical Properties[1][2]

The Methyl Effect: Sterics vs. Electronics

The pyrazole ring (1,2-diazole) is a versatile ligand.[1] Introducing a methyl group alters its coordination chemistry through two opposing mechanisms:

-

Electronic Effect (+I): The methyl group is electron-donating (inductive effect). This increases the electron density on the pyrazole nitrogens, raising the basicity (

) of the ligand. According to the Lewis base strength principle, higher basicity generally correlates with stronger metal-ligand ( -

Steric Effect: The position of the methyl group is decisive.

-

4-Methylpyrazole: The substituent is remote from the donor nitrogens. The electronic effect dominates, typically enhancing complex stability compared to unsubstituted pyrazole.

-

3-Methylpyrazole (and 3,5-Dimethylpyrazole): The substituent is adjacent to the donor nitrogen. While basicity increases, the steric bulk can physically impede the approach of the metal ion, particularly in octahedral geometries or with smaller metal ions. This often lowers the effective stability constant despite the increased basicity.

-

Tautomerism

In solution, neutral non-N-substituted pyrazoles undergo annular tautomerism. For unsymmetrical derivatives like 3-methylpyrazole, the hydrogen atom oscillates between

Thermodynamics of Complexation[4][5]

The formation of a metal-ligand complex in solution is described by the stepwise stability constants (

Thermodynamic Parameters

The stability is governed by the Gibbs Free Energy equation:

-

Enthalpy (

): Reflects the bond strength (M-N bond). Methyl substitution generally makes -

Entropy (

): Often positive due to the chelate effect (if bis-pyrazole ligands are used) or the release of solvation water molecules. For monodentate methylpyrazoles, the entropy term is driven by water displacement.

Representative Stability Trends (Irving-Williams Series)

For high-spin divalent transition metals, the stability of methylpyrazole complexes consistently follows the Irving-Williams series, regardless of methyl substitution:

Data Summary: Methyl Substitution Effects

The following table summarizes the qualitative impact of methyl positioning on thermodynamic stability relative to unsubstituted pyrazole.

| Ligand | Electronic Effect | Steric Hindrance | Net Stability Impact | |

| Pyrazole | 2.5 | Baseline | None | Baseline |

| 4-Methylpyrazole | ~3.0 | Strong (+I) | Negligible | Increased ( |

| 3-Methylpyrazole | ~3.3 | Strong (+I) | Moderate (proximal) | Variable (Metal radius dependent) |

| 3,5-Dimethylpyrazole | ~4.1 | Very Strong (2x +I) | High (proximal) | Decreased (Sterics often dominate) |

Experimental Protocols (Self-Validating Systems)

To ensure Scientific Integrity , the following protocols utilize internal checks to validate data quality.

Protocol A: Potentiometric Determination of Stability Constants

This is the "Gold Standard" for determining

Principle: The degree of complex formation is calculated by monitoring the pH of a solution containing the metal ion and ligand as it is titrated with a standard base. The ligand competes with protons for the basic titrant.

Reagents:

-

Ligand Stock: 3-methylpyrazole (purified by vacuum distillation).

-

Metal Salt: High purity Metal(II) Perchlorate or Nitrate (avoid chlorides to prevent halide coordination).

-

Ionic Strength Adjuster: 0.1 M

or -

Titrant: Carbonate-free NaOH (standardized against KHP).

Workflow (Step-by-Step):

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Validation: Slope must be

mV/pH unit at 25°C. -

Acid Titration (Blank): Titrate mineral acid (

) + Ionic Strength background to determine exact -

Ligand Titration: Titrate Acid + Ligand (protonated form). Output: Determines precise ligand

. -

Metal Titration: Titrate Acid + Ligand + Metal Ion (ratios 1:1, 1:2, and 1:5).

-

Data Analysis: Use the Irving-Rossotti method to calculate the formation function

(average number of ligands bound per metal).[3]

Calculation:

Protocol B: Isothermal Titration Calorimetry (ITC)

Used when direct measurement of

Self-Validating Step:

Perform a "water-into-water" or "buffer-into-buffer" blank injection sequence. The integrated heat peaks should be negligible (< 0.1

Visualizations

Workflow: Stability Constant Determination

This diagram outlines the logical flow for determining thermodynamic parameters using potentiometry.

Caption: Step-by-step potentiometric workflow for determining metal-ligand stability constants using the Irving-Rossotti technique.

Logic Tree: Ligand Design for Drug Development

This diagram assists researchers in selecting the correct methylpyrazole isomer based on the desired coordination outcome.

Caption: Decision logic for selecting methylpyrazole isomers based on steric vs. electronic requirements.

Applications & Case Studies

Spin-Crossover (SCO) Materials

Methyl-substituted pyrazoles are pivotal in designing Iron(II) SCO complexes. The thermodynamic transition temperature (

-

Mechanism: Using 3,5-dimethylpyrazole introduces steric strain. This lengthens the Fe-N bond, lowering the ligand field strength (

). This destabilizes the Low Spin (LS) state relative to the High Spin (HS) state, shifting -

Application: These complexes are used in thermal sensors and memory devices.

Biological Relevance: Enzyme Inhibition

In drug development, pyrazole derivatives often target metalloenzymes (e.g., Alcohol Dehydrogenase, which contains Zn).

-

Thermodynamic Insight: 4-methylpyrazole (Fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Its high stability constant with the active site Zn(II) (due to lack of steric hindrance and high basicity) allows it to displace the substrate effectively.

-

Protocol Link: The stability constants determined via Protocol A (Section 4.1) directly predict the inhibitory potency (

) of these drugs.

References

-

Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.

-

Reedijk, J. (1970). Pyrazoles and imidazoles as ligands.[4] Part V. Transition metal(II) nitrates and isothiocyanates with 3-methylpyrazole and 5-methylpyrazole. Recueil des Travaux Chimiques des Pays-Bas, 89(6), 605-618.

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

-

Halcrow, M. A. (2011). Structure:function relationships in spin-crossover materials. Chemical Society Reviews, 40(7), 4119-4142.

-

Perez, P., et al. (2000). C-H Bond Activation by Cationic Copper(I) Complexes of 3,5-Dimethylpyrazole. Organometallics, 19(13), 2543–2546.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine via Copper-Catalyzed C-N Coupling

Topic: Synthesis protocol for 2-(3-methyl-1H-pyrazol-1-yl)pyridine from 2-bromopyridine Content Type: Application Note & Protocol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine from 2-bromopyridine and 3-methyl-1H-pyrazole . While Palladium-catalyzed Buchwald-Hartwig amination is a viable route, this guide focuses on the Copper-Catalyzed Ullmann-type Coupling . This method is selected for its cost-efficiency, operational simplicity, and superior regiocontrol in favoring the 3-methyl isomer over the sterically congested 5-methyl isomer.

Key Performance Indicators:

-

Target Yield: 85–92%

-

Regioselectivity (3-Me : 5-Me): >20:1

-

Scale: Adaptable from mg to multi-gram scale.

Introduction & Retrosynthetic Analysis

The 2-(pyrazol-1-yl)pyridine motif is a privileged scaffold in medicinal chemistry, serving as a bidentate ligand in metallodrugs and a core pharmacophore in kinase inhibitors.

The Regioselectivity Challenge

The starting material, 3-methyl-1H-pyrazole, exists in tautomeric equilibrium. N-arylation can occur at either nitrogen atom, leading to two distinct regioisomers:

-

2-(3-methyl-1H-pyrazol-1-yl)pyridine (Target): Formed via arylation of the less sterically hindered nitrogen (distal to the methyl group).

-

2-(5-methyl-1H-pyrazol-1-yl)pyridine (Impurity): Formed via arylation of the hindered nitrogen (proximal to the methyl group).

Steric repulsion between the methyl group and the incoming pyridyl ring (and the catalyst complex) strongly disfavors the formation of the 5-methyl isomer. This protocol utilizes a bulky ligand and controlled thermal conditions to maximize this thermodynamic preference.

Reaction Pathway Visualization

Figure 1: Reaction scheme illustrating the regioselective N-arylation pathway.

Materials and Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| 2-Bromopyridine | 158.00 | 1.0 | 1.66 | Electrophile |

| 3-Methyl-1H-pyrazole | 82.10 | 1.2 | 1.02 | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.10 | - | Catalyst |

| Trans-N,N'-dimethylcyclohexane-1,2-diamine | 142.24 | 0.20 | 0.94 | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | - | Base |

| DMF (Anhydrous) | 73.09 | - | 0.94 | Solvent |

Equipment

-

Schlenk tube or heavy-walled pressure vial with a Teflon-lined cap.

-

Magnetic stir bar (oval or cross shape for efficient mixing of solids).

-

Oil bath or heating block set to 110 °C.

-

Inert gas manifold (Nitrogen or Argon).[3]

Experimental Protocol

Step-by-Step Methodology

Step 1: Reactor Setup & Charging

-

Oven-dry a 50 mL pressure vial and a magnetic stir bar. Allow to cool under a stream of Argon.

-

Add CuI (190 mg, 1.0 mmol, 0.1 eq) and Cs₂CO₃ (6.5 g, 20.0 mmol, 2.0 eq) to the vial.

-

Note: Finely ground Cs₂CO₃ improves reaction kinetics.

-

-

Evacuate the vial and backfill with Argon three times to remove oxygen.

Step 2: Liquid Addition

-

Under a positive pressure of Argon, add Anhydrous DMF (20 mL).

-

Add 2-Bromopyridine (1.58 g, 10.0 mmol, 1.0 eq).

-

Add 3-Methyl-1H-pyrazole (0.97 mL, 12.0 mmol, 1.2 eq).

-

Add the ligand Trans-N,N'-dimethylcyclohexane-1,2-diamine (315 µL, 2.0 mmol, 0.2 eq).

-

Critical: The solution should turn a blue/green color upon ligand addition, indicating complex formation.

-

Step 3: Reaction

-

Seal the vial tightly.

-

Place in a pre-heated oil bath at 110 °C .

-

Stir vigorously (≥800 RPM) for 24 hours .

-

Monitoring: Check progress via TLC (20% Ethyl Acetate in Hexanes). The product typically has an R_f ~ 0.4-0.5, distinct from the starting bromide (R_f ~ 0.8).

-

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional Ethyl Acetate (2 x 20 mL).

-

Transfer the filtrate to a separatory funnel.

-

Wash with Water (3 x 30 mL) to remove DMF.

-

Tip: Use a small amount of brine in the first wash if an emulsion forms.

-

-

Wash with Brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via silica gel flash chromatography.

-

Gradient: 0% to 20% Ethyl Acetate in Hexanes.

-

Collect fractions containing the major spot.

-

Evaporate solvents to yield the product as a white to pale yellow solid.

Process Control & Analytical Validation

Regiochemistry Verification (Critical)

Distinguishing the 3-methyl isomer from the 5-methyl isomer is the most critical quality control step.

-

1H NMR (NOE Analysis):

-

3-Methyl isomer (Target): The methyl group is far from the pyridine ring. NO NOE signal is observed between the Methyl protons and the Pyridine-H3 proton.

-

5-Methyl isomer (Impurity): The methyl group is spatially close to the pyridine ring. A Strong NOE signal is observed between the Methyl protons and the Pyridine-H3 proton.

-

Expected Analytical Data

-

1H NMR (400 MHz, CDCl3): δ 8.58 (d, J=2.7 Hz, 1H, Py-H), 8.35 (dd, J=4.8, 1.5 Hz, 1H, Py-H), 7.95 (d, J=8.2 Hz, 1H, Py-H), 7.76 (ddd, J=8.2, 7.4, 1.5 Hz, 1H, Py-H), 7.12 (ddd, J=7.4, 4.8, 1.0 Hz, 1H, Py-H), 6.28 (d, J=2.7 Hz, 1H, Pz-H4), 2.38 (s, 3H, CH3).

-

MS (ESI): m/z calculated for C9H9N3 [M+H]+: 160.08; found: 160.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen poisoning of catalyst. | Ensure rigorous degassing. Use fresh CuI (should be white/off-white, not green/brown). |

| Low Conversion | "Stalled" reaction. | Add 5 mol% extra CuI and Ligand. Increase temp to 120°C. |

| Poor Regioselectivity | Temperature too high. | Lower temperature to 90°C and extend time. Higher temps can overcome steric barriers. |

| Blue/Green Emulsion | Copper salts in workup.[4] | Wash with 10% NH4OH or EDTA solution to sequester copper. |

Mechanistic Workflow

Figure 2: Operational workflow from setup to quality control.

References

-

Cristau, H.-J., et al. "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." European Journal of Organic Chemistry, vol. 2004, no. 3, 2004, pp. 695-709. Link

-

Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, vol. 69, no. 17, 2004, pp. 5578-5587. Link

-

Park, K., et al. "Regioselectivity in the Copper-Catalyzed N-Arylation of Pyrazoles." Tetrahedron Letters, vol. 52, no. 31, 2011, pp. 4079-4082. Link

-

Verma, P. K., et al. "Copper-Catalyzed Ullmann-Type C-N Coupling: A Review." Chemical Reviews, vol. 121, no. 10, 2021. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 2-bromopyridine (irritant) and Copper(I) Iodide before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Ullmann coupling conditions for pyrazole-pyridine ligand synthesis

Application Note: High-Efficiency Ullmann Coupling for Pyrazole-Pyridine Ligand Synthesis

Executive Summary & Strategic Importance

The pyrazole-pyridine motif is a privileged scaffold in medicinal chemistry, serving as a critical bidentate pharmacophore in kinase inhibitors (e.g., c-Met, ALK inhibitors) and as a robust chelating ligand in organometallic catalysis. While Palladium-catalyzed Buchwald-Hartwig amination is a viable route, it often suffers from catalyst deactivation by the pyridine nitrogen.

Copper-catalyzed Ullmann-type coupling offers a superior alternative, providing cost-efficiency and orthogonal functional group tolerance. However, the reaction between electron-deficient 2-halopyridines and moderately acidic pyrazoles is prone to "catalyst poisoning," where the substrate chelates the copper center, arresting the catalytic cycle.

This guide provides a validated, self-correcting protocol to overcome these electronic and steric barriers, utilizing ligand-accelerated catalysis (LAC) to ensure high turnover frequencies (TOF).

Mechanistic Insight: The Chelation Challenge

To optimize this reaction, one must understand the failure mode. In standard conditions, the pyridine nitrogen and the pyrazole nitrogen can form a stable, non-reactive bis-coordinate complex with Cu(I), effectively removing the metal from the catalytic cycle.

The Solution: Use bidentate auxiliary ligands (diamines or amino acids) that bind Cu(I) more strongly than the substrate but still allow oxidative addition.

Figure 1: Ligand-Accelerated Catalytic Cycle

Caption: The catalytic cycle highlights the critical role of the auxiliary ligand (L) in stabilizing the Cu(I) species and preventing the formation of inactive substrate-copper aggregates (Poisoning).

Critical Parameter Optimization

The following parameters are derived from comparative analysis of the Buchwald, Ma, and Taillefer methodologies.

Table 1: Reaction Parameter Matrix

| Parameter | Recommendation | Scientific Rationale |

| Copper Source | CuI (99.99%) | Iodide facilitates oxidative addition better than Br/Cl. Purity is critical; traces of Fe/Ni can alter mechanism. |

| Ligand (L) | Trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) | Forms a rigid 5-membered chelate with Cu, preventing pyridine displacement. Superior to phenanthroline for this specific coupling. |

| Alternative Ligand | L-Proline | Excellent for cost-sensitive scale-up; works best in DMSO/K₂CO₃ systems (Ma conditions). |

| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ is standard. Cs₂CO₃ is required for sterically hindered pyrazoles due to the "Cesium Effect" (higher solubility in organic solvents). |

| Solvent | Dioxane or DMF | Dioxane (with DMEDA) allows lower temps (90-110°C). DMF (with Amino Acids) requires higher temps (110-130°C) but dissolves polar substrates better. |

| Stoichiometry | 1.0 : 1.2 (Pyridine:Pyrazole) | Slight excess of pyrazole drives the equilibrium and compensates for potential homocoupling. |

Validated Experimental Protocols

Protocol A: The "Buchwald" Method (High Purity/Difficult Substrates)

Best for: 2-substituted pyridines, sterically hindered pyrazoles, and gram-scale discovery chemistry.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Pyrazole derivative (1.2 equiv)

-

CuI (5 mol%)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%)

-

K₂CO₃ (2.0 equiv)

-

Toluene or 1,4-Dioxane (anhydrous, 0.5 M concentration)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Solids Addition: Charge the vessel with CuI, K₂CO₃, and the Pyrazole substrate. Note: If the Pyridine is a solid, add it here.

-

Evacuation: Evacuate and backfill with Argon three times to remove O₂ (oxygen promotes Cu-homocoupling and catalyst death).

-

Liquids Addition: Syringe in the solvent, followed by the 2-Bromopyridine (if liquid) and finally the Diamine ligand.

-

Color Check: The solution should turn a distinct blue-green or brown depending on the specific pyrazole. A black precipitate indicates immediate catalyst decomposition (check solvent dryness).

-

-

Reaction: Seal the vessel and heat to 110°C for 12-24 hours.

-

Workup (Critical): Cool to room temperature. Dilute with EtOAc.

-

The Copper Wash: Wash the organic layer with 5% aqueous ethylenediamine or NH₄OH . This chelates the copper (turning the aqueous layer deep blue) and prevents metal contamination in the product.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: The "Ma" Method (Scale-Up/Cost-Efficiency)

Best for: Simple substrates, multi-gram scale, where ligand cost is a factor.

Reagents:

-

Aryl Halide / Pyrazole (1.0 : 1.2)

-

CuI (10 mol%)

-

L-Proline (20 mol%)

-

K₂CO₃ (2.0 equiv)

-

DMSO (0.5 M)

Procedure Differences:

-

Mix all reagents in DMSO under Argon.

-

Heat to 90-100°C . The L-Proline/Cu complex is highly active in polar solvents.

-

Workup: DMSO removal can be difficult. Pour reaction mixture into water and extract with EtOAc/DCM. Extensive water washes are needed to remove DMSO.

Troubleshooting & Decision Logic

When the reaction fails or yields are low (<50%), follow this logic path to identify the bottleneck.

Figure 2: Optimization Decision Tree

Caption: Diagnostic workflow for troubleshooting low yields. "SM" = Starting Material.

References & Authoritative Grounding

-

The "Buchwald" Diamine Protocol:

-

The "Ma" Amino Acid Protocol:

-

Oxime/Schiff Base Ligands (Taillefer):

-

Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(4), 695–709.[2]

-

-

Mechanistic Reviews:

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with base-metal catalysts. Angewandte Chemie International Edition, 48(38), 6954-6971.

-

Sources

Catalytic Applications of 2-(3-Methyl-1H-pyrazol-1-yl)pyridine in Olefin Oligomerization: Application Notes & Protocols